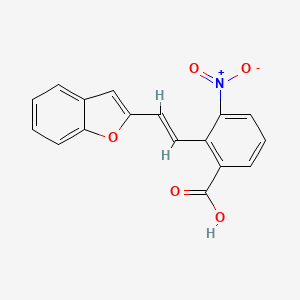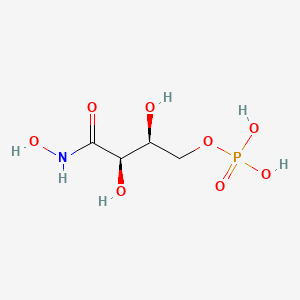
Butanamide, N,2,3-trihydroxy-4-(phosphonooxy)-, (2R,3S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanamide, N,2,3-trihydroxy-4-(phosphonooxy)-, (2R,3S)- is a complex organic compound with significant biochemical and industrial relevance. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a phosphonooxy group, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N,2,3-trihydroxy-4-(phosphonooxy)-, (2R,3S)- typically involves multi-step organic reactions. The process begins with the preparation of the butanamide backbone, followed by the introduction of hydroxyl groups at specific positions. The final step involves the addition of the phosphonooxy group under controlled conditions to ensure the correct stereochemistry.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. This often involves the use of catalysts and specific reaction temperatures and pressures to facilitate the desired chemical transformations efficiently.
化学反応の分析
Types of Reactions
Butanamide, N,2,3-trihydroxy-4-(phosphonooxy)-, (2R,3S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The phosphonooxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary alcohols.
科学的研究の応用
Butanamide, N,2,3-trihydroxy-4-(phosphonooxy)-, (2R,3S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of various chemicals and materials due to its reactive functional groups.
作用機序
The mechanism of action of Butanamide, N,2,3-trihydroxy-4-(phosphonooxy)-, (2R,3S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and phosphonooxy groups play crucial roles in these interactions, facilitating binding and subsequent biochemical reactions. The pathways involved often include phosphorylation and dephosphorylation processes, which are essential in cellular signaling and metabolism.
類似化合物との比較
Similar Compounds
Butanamide, N,2,3-trihydroxy-4-(phosphonooxy)-, (2R,3R)-: A stereoisomer with different spatial arrangement of atoms.
Butanamide, N,2,3-dihydroxy-4-(phosphonooxy)-: Lacks one hydroxyl group compared to the target compound.
Butanamide, N,2,3-trihydroxy-4-(sulfonooxy)-: Contains a sulfonooxy group instead of a phosphonooxy group.
Uniqueness
The uniqueness of Butanamide, N,2,3-trihydroxy-4-(phosphonooxy)-, (2R,3S)- lies in its specific stereochemistry and the presence of both hydroxyl and phosphonooxy groups. This combination of functional groups and stereochemistry makes it particularly valuable in biochemical research and industrial applications, where precise molecular interactions are crucial.
特性
CAS番号 |
628339-03-7 |
|---|---|
分子式 |
C4H10NO8P |
分子量 |
231.10 g/mol |
IUPAC名 |
[(2S,3R)-2,3-dihydroxy-4-(hydroxyamino)-4-oxobutyl] dihydrogen phosphate |
InChI |
InChI=1S/C4H10NO8P/c6-2(1-13-14(10,11)12)3(7)4(8)5-9/h2-3,6-7,9H,1H2,(H,5,8)(H2,10,11,12)/t2-,3+/m0/s1 |
InChIキー |
JJQQOJRGUHNREK-STHAYSLISA-N |
異性体SMILES |
C([C@@H]([C@H](C(=O)NO)O)O)OP(=O)(O)O |
正規SMILES |
C(C(C(C(=O)NO)O)O)OP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




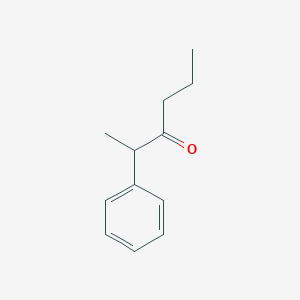
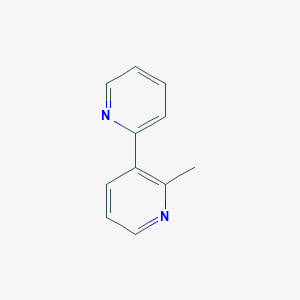
![6,6',6''-[Benzene-1,3,5-triyltris(carbonylazanediyl)]trihexanoic acid](/img/structure/B15168683.png)
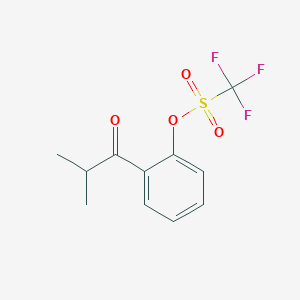
![2-Propanone, 1-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio]-](/img/structure/B15168691.png)
![6-Amino-3-hydroxy-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B15168699.png)
![N-[([1,1'-Biphenyl]-3-yl)methyl]-4-fluoro-2-hydroxybenzamide](/img/structure/B15168706.png)
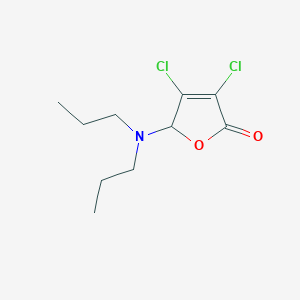
![N-[4-(Trifluoromethyl)phenyl]-2,1,3-benzothiadiazole-5-sulfonamide](/img/structure/B15168713.png)
![N-[(2-Bromophenyl)methyl]-N-ethynylcyclohex-1-ene-1-carboxamide](/img/structure/B15168722.png)
